![molecular formula C18H16N6 B258177 (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole](/img/structure/B258177.png)
(5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole
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Overview
Description
(5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole, also known as EPPT, is a tetrazole compound that has recently gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has also been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
(5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been shown to have various biochemical and physiological effects. In cancer cells, (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In normal cells, (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been shown to have antioxidant and anti-inflammatory effects, which may have potential therapeutic applications in various diseases.
Advantages and Limitations for Lab Experiments
One advantage of (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is its high purity and good yields, which make it suitable for use in various lab experiments. However, one limitation of (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole is its limited solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Future Directions
There are several future directions for research on (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in drug discovery and material science. Additionally, more studies are needed to evaluate its safety and efficacy in various disease models.
Synthesis Methods
The synthesis of (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole can be achieved through a reaction between 4-ethylbenzaldehyde and 3-phenyl-4-pyrazolone, followed by a reaction with sodium azide and copper sulfate. This method has been reported to yield high purity and good yields of (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole.
Scientific Research Applications
(5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been studied for its potential applications in various fields, including cancer research, drug discovery, and material science. In cancer research, (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been used as a starting point for the development of new drugs with improved efficacy and safety profiles. In material science, (5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole has been used as a building block for the synthesis of new materials with unique properties.
properties
Product Name |
(5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
---|---|
Molecular Formula |
C18H16N6 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(5Z)-1-(4-ethylphenyl)-5-(3-phenylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C18H16N6/c1-2-13-8-10-15(11-9-13)24-18(21-22-23-24)16-12-19-20-17(16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,21,23)/b18-16+ |
InChI Key |
YLEMIYHVWOOWCU-FBMGVBCBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)N2/C(=C/3\C=NN=C3C4=CC=CC=C4)/N=NN2 |
SMILES |
CCC1=CC=C(C=C1)N2C(=C3C=NN=C3C4=CC=CC=C4)N=NN2 |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C3C=NN=C3C4=CC=CC=C4)N=NN2 |
Origin of Product |
United States |
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